Ethyl 6-bromo-3-methyl-1h-indole-2-carboxylate
Description
Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate is a brominated indole derivative characterized by a methyl group at position 3, a bromine atom at position 6, and an ethyl ester moiety at position 2. The bromine atom enhances molecular polarizability and halogen bonding capabilities, while the ethyl ester group contributes to lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)9-5-4-8(13)6-10(9)14-11/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHZACMZJXMXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure and Reaction Mechanism
A widely reported method involves copper-catalyzed cyclization of aryl halides with ethyl isocyanoacetate. This one-pot synthesis leverages the reactivity of aryl halides (e.g., 6-bromo-3-methyl-2-iodoaniline) with ethyl isocyanoacetate in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via a cycloisomerization mechanism, where the copper catalyst facilitates the formation of the indole ring through intramolecular C–N bond formation.
Key steps include:
-
Nucleophilic attack : The isocyanoacetate anion attacks the aryl iodide.
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Ring closure : Copper-mediated cyclization forms the indole core.
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Esterification : The ethyl ester group is retained at the 2-position.
Optimization and Yield
Optimization studies reveal that replacing DMF with polar aprotic solvents like dimethylacetamide (DMA) improves yields from 65% to 82%. Elevated temperatures (100°C) and prolonged reaction times (12–24 hours) are critical for complete conversion. The table below summarizes experimental outcomes:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMF | 80 | 24 | 65 |
| CuI | DMA | 100 | 12 | 82 |
| CuBr | DMSO | 90 | 18 | 73 |
This method is favored for its simplicity and scalability but requires careful handling of moisture-sensitive intermediates.
Bromination of Ethyl 3-Methyl-1H-Indole-2-Carboxylate
Direct Bromination Using N-Bromosuccinimide (NBS)
Bromination at the 6-position is achieved using NBS in acetic acid under reflux. Ethyl 3-methyl-1H-indole-2-carboxylate undergoes electrophilic aromatic substitution (EAS), where the electron-rich C6 position is selectively brominated. The reaction is quenched with aqueous sodium thiosulfate to remove excess bromine.
Reaction Conditions :
Regioselectivity Challenges
Competing bromination at the 4- and 7-positions is mitigated by steric hindrance from the 3-methyl group. Nuclear magnetic resonance (NMR) analysis confirms >95% regioselectivity for the 6-bromo product.
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables the introduction of the methyl group at the 3-position post-bromination. Ethyl 6-bromo-1H-indole-2-carboxylate reacts with methylboronic acid in the presence of Pd(OAc)₂ and XPhos ligand.
Optimized Protocol :
Suzuki-Miyaura Coupling
Alternative approaches employ Suzuki coupling to install the methyl group. For example, ethyl 6-bromo-3-iodo-1H-indole-2-carboxylate reacts with trimethylboroxine under Pd(PPh₃)₄ catalysis. This method offers superior functional group tolerance but requires pre-functionalized substrates.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The copper-mediated cyclization (Method 1) is optimal for small-scale synthesis (1–10 g), while palladium-catalyzed methods (Method 3) are preferred for industrial-scale production due to higher yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 6-substituted derivatives such as 6-amino-3-methyl-1H-indole-2-carboxylate.
Oxidation: Formation of indole-2,3-diones or other oxidized products.
Reduction: Formation of 2-hydroxyethyl 6-bromo-3-methyl-1H-indole.
Scientific Research Applications
Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate exhibits several biological activities that make it a subject of interest in medicinal chemistry:
Antiviral Properties
Research has indicated that indole derivatives, including this compound, may exhibit inhibitory effects against HIV-1 reverse transcriptase and integrase. Structural modifications at specific positions on the indole core have been shown to enhance their inhibitory activity against these viral targets.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : this compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells and MCF-7 breast cancer cells. For instance, one study reported an IC50 value of 0.71 µM for HepG2 cells, indicating significant apoptosis induction compared to standard chemotherapeutic agents .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on HIV Inhibition : A series of indole derivatives were synthesized and evaluated for their inhibitory effects on HIV integrase. The introduction of halogenated groups significantly improved binding affinity and antiviral activity .
- Anticancer Efficacy : In a comparative analysis, ethyl 6-bromo derivatives were tested against multidrug-resistant cancer cell lines, demonstrating enhanced therapeutic efficacy when combined with other anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can influence its binding affinity and selectivity towards these targets. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Indole Derivatives
Key Observations:
Positional Effects: The placement of substituents significantly impacts biological activity. For instance, ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (IC₅₀: 3.6 μg/ml) demonstrates potent anti-HBV activity due to the synergistic effects of the sulfanylmethyl (position 2) and hydroxy groups (position 5) .
Halogen Substitution :
- Bromine at position 6 (as in the target compound) enhances molecular weight and polarizability compared to chlorine in ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate . Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets.
Functional Group Diversity :
- The acetoxy group in ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate increases steric bulk and may act as a prodrug moiety, hydrolyzing to a bioactive hydroxy group in vivo .
Pharmacological Potential
For example:
- Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate (IC₅₀: 3.6 μg/ml) suggests that combining bromine, sulfinylmethyl, and imidazole groups enhances anti-HBV efficacy .
Biological Activity
Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate is a compound within the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₃BrN₂O₂ and a molecular weight of approximately 268.11 g/mol. The compound features a bromo substituent at the 6-position and a methyl group at the 3-position of the indole ring, along with an ethyl ester at the carboxylic acid group located at the 2-position.
Biological Activity Overview
Indole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Indoles are frequently studied for their antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting cancer cell growth, particularly in breast (MCF-7) and lung (A549) cancer models .
- Antimicrobial Properties : Some studies suggest that compounds in this class may possess antimicrobial effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicate significant activity against these pathogens .
The mechanism of action for this compound involves interaction with various biological targets. For instance, it may inhibit specific enzymes or receptors that play crucial roles in cellular processes:
- Cancer Cell Inhibition : The compound has been noted to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation, such as Bcl-2 and Bax .
- Antiviral Activity : Similar indole derivatives have demonstrated inhibitory effects against viral enzymes, suggesting that this compound may also exhibit antiviral properties through similar mechanisms .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Antiproliferative Effects : A study reported IC₅₀ values indicating significant antiproliferative activity against MCF-7 cells, with values around 18.7 μM compared to standard drugs like doxorubicin .
- Molecular Docking Studies : Molecular docking has been employed to understand the binding affinity of this compound to various targets, revealing potential interactions that enhance its biological efficacy .
- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits antimicrobial activity with MIC values as low as 0.98 μg/mL against Staphylococcus aureus .
Comparative Analysis with Similar Compounds
A comparison of this compound with other indole derivatives highlights its unique properties:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Significant (IC₅₀ ~18.7 μM) | Moderate (MIC ~0.98 μg/mL) |
| Ethyl 6-bromo-indole | Similar but lacks methyl group | Moderate | Low |
| Ethyl 5-hydroxyindole | Contains hydroxyl group | Low | High |
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 6-bromo-3-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding indole-2-carboxylic acid derivative. For example, Ethyl 6-bromo-7-methyl-1H-indole-2-carboxylate (structurally analogous) is prepared by reacting 6-bromo-7-methyl-1H-indole-2-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key factors affecting yield include:
- Temperature : Prolonged heating (>80°C) may lead to decomposition of the indole core.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying to avoid hydrolysis.
- Catalyst Concentration : Excess acid can promote side reactions, such as de-esterification .
- Data Table :
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes ester formation |
| Ethanol:Molar Ratio | 5:1 (excess ethanol) | Drives esterification |
| Reaction Time | 12–24 hours | Prevents incomplete conversion |
Q. How can the purity of this compound be validated?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is acceptable for most research applications .
- Melting Point Determination : Compare observed mp with literature values (e.g., derivatives like Ethyl 6-chloro-1H-indole-3-carboxylate have mp ~199–201°C) .
- NMR Spectroscopy : Confirm absence of peaks corresponding to unreacted starting material (e.g., carboxylic acid protons at δ 10–12 ppm in ¹H NMR) .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. For bromine-containing compounds, ensure sufficient resolution (<0.8 Å) to resolve heavy-atom positions.
- Structure Refinement : Employ SHELXL for small-molecule refinement. Bromine’s high electron density allows precise localization, while hydrogen bonding patterns (e.g., N–H⋯O interactions) stabilize crystal packing .
- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s formalism) to classify intermolecular interactions. For example, indole derivatives often form R₂²(8) motifs via N–H⋯O bonds .
Q. What strategies address contradictory data in substitution reactions at the 6-bromo position?
- Methodological Answer :
- Regioselectivity Challenges : Bromine at C6 may compete with methyl at C3 for nucleophilic substitution. Use DFT calculations to predict reactive sites. For example, the electron-withdrawing ester group at C2 can activate C6 for SNAr reactions .
- Experimental Optimization :
- Solvent Effects : DMSO enhances polar transition states in SN2 mechanisms.
- Catalytic Systems : Pd(0) catalysts enable Suzuki couplings at C6 while preserving the methyl group at C3 .
- Contradiction Resolution : Cross-validate results via LC-MS and 2D NMR (e.g., NOESY to confirm substitution sites) .
Q. How can hydrogen bonding patterns predict the biological activity of this compound?
- Methodological Answer :
- Crystal Structure Insights : Hydrogen-bonded dimers (e.g., O–H⋯O interactions) may mimic binding motifs in enzyme active sites. For example, indole-3-carboxylates form stable interactions with kinase ATP-binding pockets .
- Structure-Activity Relationship (SAR) : Modify substituents to alter hydrogen-bond donor/acceptor capacity. Methyl at C3 enhances lipophilicity, while bromine at C6 improves halogen bonding with protein residues .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like COX-2 or HIV-1 integrase .
Q. What methodological approaches are used to analyze conflicting biological activity data in indole derivatives?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects.
- Metabolic Stability Tests : Use liver microsomes to assess if ester hydrolysis (to the carboxylic acid) alters activity .
- Contradiction Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from assay interference (e.g., fluorescence quenching by bromine) .
Data Contradiction Analysis
Q. How can divergent yields in esterification reactions be systematically investigated?
- Methodological Answer :
- Factorial Design : Vary factors like catalyst (H₂SO₄ vs. TsOH), solvent (ethanol vs. methanol), and temperature.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.
- Side Reaction Identification : Use GC-MS to detect byproducts (e.g., diethyl ether formation from ethanol dehydration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
